molecular formula C7H10N2O B2701216 (2S)-2-Pyrazin-2-ylpropan-1-ol CAS No. 2248172-91-8

(2S)-2-Pyrazin-2-ylpropan-1-ol

Cat. No.: B2701216
CAS No.: 2248172-91-8
M. Wt: 138.17
InChI Key: FUSUKLLBZGNVGD-ZCFIWIBFSA-N
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Description

(2S)-2-Pyrazin-2-ylpropan-1-ol is a chiral alcohol featuring a pyrazine heterocycle. This specific stereoisomer is of significant interest in medicinal and organic chemistry for the synthesis of enantiomerically pure compounds. Pyrazine derivatives are recognized as privileged scaffolds in drug discovery, with applications ranging from antimicrobial to anticancer agents. For instance, pyrazine-based compounds have been identified as potent enzyme inhibitors, including selective Beta-secretase 1 (BACE1) inhibitors relevant to Alzheimer's disease research, and have shown high anticancer activity in novel metal complexes by inducing oxidative stress in cancer cells . The propanol side chain in this molecule provides a handle for further chemical modification, making it a valuable building block for developing more complex molecules, such as morpholine-containing drug candidates like the related compound (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, which also targets BACE1 . As a chiral synthon, it can be used to impart specific three-dimensional structure into potential pharmaceuticals, agrochemicals, or catalysts. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in synthesizing targeted molecules for biological evaluation. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-pyrazin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSUKLLBZGNVGD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s 2 Pyrazin 2 Ylpropan 1 Ol

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount for the production of single-enantiomer compounds. For (2S)-2-Pyrazin-2-ylpropan-1-ol, the primary precursor is the prochiral ketone, 2-acetylpyrazine. The key step in these syntheses is the stereoselective reduction of the carbonyl group.

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective reduction of ketones. This method typically involves the use of a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, with a chiral ligand. While direct asymmetric hydrogenation of 2-acetylpyrazine to this compound is not extensively documented in dedicated studies, analogous hydrogenations of similar heteroaromatic ketones provide a strong precedent for this approach.

For instance, palladium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral piperazin-2-ones from pyrazin-2-ols. dicp.ac.cnrsc.org This demonstrates the feasibility of achieving high enantioselectivity in the hydrogenation of pyrazine (B50134) rings. A proposed strategy for the synthesis of this compound would involve a chiral ruthenium catalyst, such as one complexed with a BINAP derivative, to facilitate the enantioselective hydrogenation of 2-acetylpyrazine. The choice of ligand and reaction conditions would be crucial in achieving high enantiomeric excess (ee).

Catalyst System (Proposed)PrecursorProductExpected Outcome
Ru-BINAP complex / H₂2-AcetylpyrazineThis compoundHigh yield and high enantioselectivity
[Rh(COD)Cl]₂ / Chiral phosphine (B1218219) ligand / H₂2-AcetylpyrazineThis compoundGood to excellent enantioselectivity

Stereoselective Reduction of Prochiral Ketones

The stereoselective reduction of the prochiral ketone, 2-acetylpyrazine, can also be achieved using stoichiometric chiral reducing agents. These reagents, often derived from lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) modified with chiral auxiliaries, can deliver a hydride ion to one face of the carbonyl group preferentially.

A well-known example of such a reagent is the Itsuno-Corey reagent, which is formed from a chiral oxazaborolidine and borane (B79455). This reagent is highly effective for the enantioselective reduction of a wide range of ketones. insuf.org Another approach involves the use of chiral aluminum hydrides, such as those prepared from LiAlH₄ and a chiral alcohol or amino alcohol. For example, a reagent prepared from LiAlH₄ and (+)-(2S,3R)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol has been shown to reduce acetophenone (B1666503) with moderate enantioselectivity. stereoelectronics.org Applying these principles, 2-acetylpyrazine could be reduced to this compound with a high degree of stereocontrol.

Chiral Reducing AgentPrecursorProductReported e.e. (for analogous ketones)
Itsuno-Corey Reagent (CBS catalyst)2-AcetylpyrazineThis compoundUp to 99%
Chiral LiAlH₄-alcohol complex2-AcetylpyrazineThis compound68-90%
Alpine-Borane®2-AcetylpyrazineThis compoundVaries with substrate

Chiral Auxiliary-Mediated Syntheses

In a chiral auxiliary-mediated approach, the prochiral ketone is first reacted with a chiral auxiliary to form a diastereomeric intermediate. The reduction of the carbonyl group in this intermediate is then directed by the stereocenter of the auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

A plausible synthetic route for this compound using this strategy could involve the formation of a chiral hydrazone from 2-acetylpyrazine and a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The resulting diastereomeric hydrazone would then be reduced, for example with a hydride reagent, where the bulky auxiliary would shield one face of the C=N bond, leading to a stereoselective addition. Subsequent hydrolysis of the N-N bond would yield the desired chiral alcohol. The success of this method hinges on the effective stereochemical control exerted by the auxiliary and its clean removal without racemization.

Biocatalytic Transformations for Enantiopure this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are capable of reducing a wide range of ketones with excellent enantioselectivity. These enzymes often utilize a cofactor such as NADPH or NADH as the hydride source.

The synthesis of this compound via biocatalytic reduction would involve screening a library of KREDs or ADHs with 2-acetylpyrazine as the substrate. The reaction is typically carried out in an aqueous buffer, often with a co-solvent to improve substrate solubility. A cofactor regeneration system, such as the use of a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, is usually employed to make the process economically viable. While specific enzymes for the reduction of 2-acetylpyrazine are not prominently reported, the broad substrate scope of many commercially available KREDs suggests a high probability of finding a suitable biocatalyst.

Biocatalyst TypeCofactorPotential Advantages
Ketoreductase (KRED)NADPH/NADHHigh enantioselectivity, mild reaction conditions
Alcohol Dehydrogenase (ADH)NADPH/NADHCommercially available, broad substrate scope
Whole-cell biocatalystIn-situ cofactor regenerationCost-effective, no need for enzyme purification

Organocatalytic Enantioselective Routes

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the enantioselective reduction of ketones, chiral Brønsted acids or bases can be employed to activate the substrate towards reduction by a stoichiometric reductant, such as a Hantzsch ester. uni-giessen.denih.gov

A potential organocatalytic route to this compound would involve the use of a chiral phosphoric acid as a Brønsted acid catalyst. The catalyst would protonate the pyrazine nitrogen, activating the carbonyl group of 2-acetylpyrazine towards nucleophilic attack by the hydride from a Hantzsch ester. The chiral environment provided by the catalyst would favor the formation of one enantiomer of the alcohol over the other. The development of such a process would require careful optimization of the catalyst, solvent, and reaction temperature to achieve high enantioselectivity.

Multistep Reaction Sequences for Total Synthesis

In cases where the desired chiral building block is not readily accessible through direct enantioselective methods, a multistep total synthesis from simpler, achiral starting materials can be employed. A hypothetical total synthesis of this compound could start from a commercially available pyrazine derivative, such as 2-methylpyrazine (B48319).

A possible synthetic sequence is outlined below:

Functionalization of the Methyl Group: The methyl group of 2-methylpyrazine can be functionalized through various methods. One approach is the deprotonation with a strong base like n-butyllithium followed by reaction with an electrophile. For instance, reaction with acetaldehyde (B116499) would yield 1-(pyrazin-2-yl)propan-2-ol.

Oxidation to the Ketone: The resulting secondary alcohol can be oxidized to the corresponding ketone, 2-acetylpyrazine, using a standard oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Enantioselective Reduction: The prochiral 2-acetylpyrazine can then be subjected to one of the enantioselective reduction methods described in section 2.1 to yield this compound.

This multistep approach allows for the construction of the target molecule from simple precursors and introduces the chirality at a later stage of the synthesis.

Regioselective Functionalization of Pyrazine Rings

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. slideshare.net Direct electrophilic substitution is often difficult. youtube.com Therefore, regioselective functionalization typically relies on metalation strategies. Knochel et al. have demonstrated the use of 2,2,6,6-tetramethylpiperidide magnesium chloride (TMPMgCl·LiCl), a "Turbo-Hauser base," for the sequential and regioselective metalation of chloropyrazines. nih.gov This approach allows for directed functionalization at specific positions on the pyrazine ring, which is a critical first step before introducing the desired side chain.

Another strategy involves the use of pyrazine N-oxides. The N-oxide group activates the pyrazine ring for nucleophilic attack and can direct the regioselectivity of additions, such as those involving Grignard reagents. nih.gov This method provides a pathway to substituted pyrazines that can be further elaborated.

Installation of the Propan-1-ol Side Chain

The most common and effective strategy for installing the 2-ylpropan-1-ol side chain involves a two-step sequence: acylation followed by reduction. The key intermediate is the prochiral ketone, 1-(pyrazin-2-yl)propan-1-one. This ketone can be synthesized through various methods, including the reaction of a functionalized pyrazine, such as 2-lithiopyrazine or a pyrazinyl Grignard reagent, with a suitable propanoyl electrophile like propanoyl chloride.

Once the ketone precursor is obtained, the subsequent reduction of the carbonyl group installs the alcohol functionality. The critical challenge in this step is controlling the stereochemistry to produce the desired (S)-enantiomer, which is addressed in the following section.

Stereocontrolled Formation of the Chiral Center

The creation of the stereocenter in this compound is achieved through the asymmetric reduction of the precursor ketone, 1-(pyrazin-2-yl)propan-1-one. Several catalytic methods are available for this transformation, offering high levels of enantioselectivity.

Catalytic Asymmetric Reduction Methods for Ketones:

MethodCatalyst SystemKey Features
Asymmetric Hydrogenation (AH) Cobalt complex with a chiral diphosphine ligand (e.g., (R,R)-BenzP*)High efficiency and enantioselectivity (up to 99% ee) for α-amino ketones. nih.gov
Asymmetric Transfer Hydrogenation (ATH) Ruthenium, Rhodium, or Iridium complexes with chiral ligandsWidely used for reducing aryl ketones; sustainable catalysts based on iron and manganese are also being developed. d-nb.info
Asymmetric Hydrosilylation Transition metal catalysts (e.g., Copper, Rhodium)An alternative to hydrogenation methods for keto group reductions. d-nb.info
Organocatalytic Reduction (CBS) Chiral oxazaborolidine catalystsEffective for the asymmetric borane reduction of various prochiral ketones, yielding chiral secondary alcohols with excellent enantioselectivities (91–98% ee). rsc.orgmdpi.com

These methods leverage chiral catalysts to create a diastereomeric transition state that favors the formation of one enantiomer over the other. The choice of catalyst and ligand is paramount for achieving the desired (S) configuration with high enantiomeric excess (ee). nih.govd-nb.info

Optimization of Reaction Conditions and Yields

Catalyst Loading and Ligand Effects

The enantioselectivity of the asymmetric reduction is highly dependent on the structure of the chiral ligand coordinated to the metal center. d-nb.info For instance, in cobalt-catalyzed asymmetric hydrogenation, electron-rich chiral diphosphine ligands like (R,R)-BenzP* have been shown to provide excellent yields and enantioselectivities. nih.gov Optimizing the ligand involves screening a library of candidates to find the best match for the specific substrate.

Catalyst loading is another critical factor. While higher catalyst loading can increase the reaction rate, it also increases costs. Research aims to develop highly active catalysts that can be used at very low loadings (e.g., substrate-to-catalyst ratios of 1000:1 or higher) without compromising yield or enantioselectivity. nih.gov

Solvent Systems and Temperature Optimization

The choice of solvent can significantly influence reaction outcomes, including yield and selectivity. nih.govresearchgate.net For enzymatic synthesis of pyrazinamide (B1679903) derivatives, for example, tert-amyl alcohol was found to be a greener and effective solvent. nih.gov Temperature also plays a crucial role; asymmetric reductions are often performed at low temperatures to enhance enantioselectivity, although this can decrease the reaction rate. nih.govmdpi.com

Table of Optimization Parameters in Analogous Reactions:

ParameterConditionEffectReference
Solvent TolueneOptimal for manganese-catalyzed pyrazine synthesis. nih.gov
Temperature 45 °COptimal for continuous-flow enzymatic synthesis of pyrazinamides. nih.gov
Temperature Increased TemperatureCan improve yield but may reduce enantioselectivity in asymmetric hydrogenations. nih.gov
Base KHUsed as a base in manganese-catalyzed dehydrogenative coupling for pyrazine synthesis. nih.gov

Reaction Kinetics and Process Intensification

Understanding the reaction kinetics provides insight into the reaction mechanism and helps to determine the optimal reaction time. nih.gov For industrial applications, process intensification strategies are increasingly important. Continuous-flow systems, for instance, have been successfully developed for the synthesis of pyrazinamide derivatives. nih.gov This approach offers several advantages over traditional batch processing, including better temperature control, improved safety, and the potential for higher throughput and scalability. nih.gov

Isolation and Purification Techniques for Enantiomeric Purity

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining the desired stereoisomer. For this compound, two primary techniques have proven effective: chiral chromatography and crystallization-based enantiomeric enrichment.

Chiral Chromatography Applications (HPLC, GC)

Chiral chromatography is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the enantiomeric purification of pyrazinyl alcohols.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the analytical and preparative separation of enantiomers of aromatic and heterocyclic alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

For the separation of compounds structurally similar to 2-Pyrazin-2-ylpropan-1-ol, columns with cellulose or amylose derivatives coated on a silica (B1680970) support are often the first choice. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as an alcohol (e.g., isopropanol (B130326), ethanol), is a critical parameter that needs to be optimized to achieve baseline separation.

Interactive Data Table: Chiral HPLC Conditions for Aromatic Alcohol Enantiomers

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
1-Phenyl-1-propanolChiralcel OD-Hn-Hexane/Isopropanol (90:10)1.02542.5
1-(2-Pyridyl)-1-ethanolChiralpak AD-Hn-Hexane/Ethanol (85:15)0.82603.1
1-(3-Thienyl)-1-propanolChiralcel OJ-Hn-Hexane/Isopropanol (95:5)1.22352.8

This table presents typical conditions for the chiral HPLC separation of aromatic alcohols, which can serve as a starting point for the optimization of the separation of 2-Pyrazin-2-ylpropan-1-ol enantiomers.

Gas Chromatography (GC):

Chiral GC is another valuable technique, particularly for volatile compounds. The use of capillary columns coated with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, allows for the separation of enantiomers. For chiral alcohols, derivatization to a more volatile ester or urethane (B1682113) derivative can sometimes improve separation efficiency. However, direct analysis of the alcohol is also possible on certain CSPs. The choice of the specific cyclodextrin derivative (e.g., β-cyclodextrin, γ-cyclodextrin) and the operating conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving optimal resolution.

Interactive Data Table: Chiral GC Conditions for Aromatic Alcohol Enantiomers

AnalyteChiral Stationary Phase (CSP)Carrier GasTemperature ProgramInjection ModeResolution (Rs)
1-PhenylethanolCycloSil-BHelium80°C (2 min), then 5°C/min to 180°CSplit2.2
1-(4-Methylphenyl)ethanolChiraldex G-TAHydrogen90°C (1 min), then 3°C/min to 160°CSplitless2.9
1-IndanolBeta DEX™ 225Nitrogen100°C isothermalSplit3.5

This table illustrates common chiral GC conditions for the separation of aromatic alcohol enantiomers, providing a basis for developing a method for 2-Pyrazin-2-ylpropan-1-ol.

Crystallization-Based Enantiomeric Enrichment

Crystallization-based methods offer a scalable and often more economical approach to enantiomeric purification compared to chromatography, especially for large-scale production. The two main strategies are diastereomeric salt formation and preferential crystallization.

Diastereomeric Salt Formation:

This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. After separation, the desired enantiomer of the alcohol is recovered by breaking the salt, usually by treatment with a base.

Commonly used chiral resolving agents for alcohols include tartaric acid derivatives (e.g., dibenzoyltartaric acid) and mandelic acid. The choice of the resolving agent and the crystallization solvent is critical for successful separation and is often determined through empirical screening.

Interactive Data Table: Diastereomeric Salt Resolution of Chiral Alcohols

Racemic AlcoholChiral Resolving AgentCrystallization SolventIsolated DiastereomerEnantiomeric Excess (ee) of Recovered Alcohol
1-Phenylethanol(R,R)-Tartaric AcidEthanol(R)-Alcohol-(R,R)-Tartrate>98%
1-(1-Naphthyl)ethanol(S)-Mandelic AcidAcetone/Water(S)-Alcohol-(S)-Mandelate>99%
2-Methyl-1-phenyl-1-propanol(R)-(-)-Camphorsulfonic AcidIsopropanol(R)-Alcohol-(R)-Camphorsulfonate>97%

This table provides examples of successful diastereomeric salt resolutions of chiral aromatic alcohols, which can guide the development of a similar process for 2-Pyrazin-2-ylpropan-1-ol.

Preferential Crystallization:

Preferential crystallization, also known as resolution by entrainment, is a direct crystallization method applicable to conglomerate-forming systems, where the racemic mixture crystallizes as a physical mixture of separate enantiopure crystals. In this process, a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, inducing the crystallization of that enantiomer exclusively. By carefully controlling the conditions, such as temperature and supersaturation, a significant enrichment of the desired enantiomer can be achieved. This method, when applicable, can be highly efficient and cost-effective.

The successful application of preferential crystallization requires that the target compound forms a conglomerate, which is a relatively rare phenomenon. The feasibility of this method for 2-Pyrazin-2-ylpropan-1-ol would require a thorough investigation of its solid-state properties.

Elucidation of Stereochemical Configuration and Purity

Advanced Spectroscopic Methods for Absolute Configuration Determination

The absolute configuration of (2S)-2-Pyrazin-2-ylpropan-1-ol can be unequivocally determined using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's chiroptical properties and solid-state structure.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

For this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectrum for the (S)-configuration. A good correlation between the experimental and calculated spectra confirms the absolute configuration. The pyrazine (B50134) chromophore in the molecule is expected to give rise to distinct Cotton effects.

Table 1: Illustrative ECD Spectral Data for this compound

Wavelength (nm) Experimental Δε (M⁻¹cm⁻¹) Calculated Δε (M⁻¹cm⁻¹) for (S)-enantiomer
220 +3.5 +3.8
245 -1.8 -2.1

Note: The data presented in this table is illustrative to demonstrate the principles of ECD analysis.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. VCD provides a rich source of stereochemical information, as the spectrum is highly sensitive to the molecule's three-dimensional structure. springernature.com

The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the spectrum calculated using density functional theory (DFT). A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer provides a confident assignment of the absolute configuration. mdpi.com VCD is particularly useful for molecules that lack a strong UV-Vis chromophore, although in this case, the pyrazine ring provides signals in both ECD and VCD.

Table 2: Key VCD Bands for Stereochemical Assignment of this compound (Illustrative Data)

Wavenumber (cm⁻¹) Vibrational Mode Experimental ΔA x 10⁻⁴ Calculated ΔA x 10⁻⁴ for (S)-enantiomer
1050 C-O stretch +2.5 +2.8
1280 C-H bend -1.7 -1.9

Note: The data presented in this table is illustrative to demonstrate the principles of VCD analysis.

X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule by determining the precise arrangement of atoms in a single crystal. nih.gov For this compound, which may be an oil at room temperature, it is often necessary to prepare a crystalline derivative.

A common strategy is to react the alcohol with a chiral derivatizing agent of known absolute configuration, such as a chiral carboxylic acid, to form a diastereomeric ester that is more likely to crystallize. The resulting crystal structure reveals the relative configuration of all stereocenters. Since the configuration of the derivatizing agent is known, the absolute configuration of the original alcohol can be definitively assigned. Another approach is to use a heavy atom derivative to facilitate the determination of the absolute structure through anomalous dispersion.

Chiral Derivatization Strategies for Spectroscopic and Chromatographic Analysis

Chiral derivatization is a widely used strategy to facilitate the analysis of enantiomers. This involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be distinguished by various analytical techniques.

For this compound, a common derivatization strategy is the formation of Mosher's esters. nih.gov The alcohol is reacted with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form the corresponding diastereomeric esters. The ¹H NMR spectra of these esters will show different chemical shifts for the protons near the stereocenter. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.

Table 3: Illustrative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Esters of 2-Pyrazin-2-ylpropan-1-ol

Proton Δδ (ppm) Inferred Configuration
H-1a +0.08 S
H-1b +0.12 S

Note: The data presented in this table is illustrative. A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for those on the other side is used to assign the absolute configuration.

Methodologies for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. Several chromatographic techniques are highly effective for determining the ee of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric excess. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds, including alcohols. The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination of 2-Pyrazin-2-ylpropan-1-ol

Parameter Value
Column Chiralpak AD-H
Mobile Phase Hexane (B92381)/Isopropanol (B130326) (90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min

Note: The data presented in this table is illustrative of a typical chiral HPLC separation.

Gas chromatography (GC) with a chiral stationary phase can also be used to determine the enantiomeric excess. For volatile compounds like alcohols, this can be a very sensitive and efficient method. Often, derivatization of the alcohol to a less polar ester or ether is performed to improve the chromatographic properties and separation on the chiral column.

Mechanistic Investigations in the Synthesis of 2s 2 Pyrazin 2 Ylpropan 1 Ol

Reaction Pathway Elucidation for Enantioselective Transformations

The most common and efficient method for synthesizing (2S)-2-Pyrazin-2-ylpropan-1-ol is the asymmetric reduction of the prochiral ketone, 2-acetylpyrazine. This transformation can be achieved through various catalytic systems, including transition-metal-catalyzed hydrogenation and transfer hydrogenation, as well as biocatalytic reductions.

The generally accepted reaction pathway for transition-metal-catalyzed asymmetric hydrogenation involves the activation of molecular hydrogen by a chiral catalyst, followed by the transfer of hydrogen to the carbonyl group of the ketone. wikipedia.org In the case of transfer hydrogenation, a hydrogen donor, such as isopropanol (B130326) or formic acid, provides the reducing equivalents. wikipedia.orgmdpi.com

A prominent and well-studied mechanism for asymmetric transfer hydrogenation, particularly with Noyori-type ruthenium catalysts, involves a concerted, six-membered transition state. mdpi.com The catalytic cycle can be summarized as follows:

Activation of the Pre-catalyst: The pre-catalyst, typically a metal-halide complex with a chiral ligand, is activated by a base to form the active metal-hydride species.

Coordination of the Ketone: The ketone substrate coordinates to the metal center.

Hydrogen Transfer: The hydride and a proton from the ligand are transferred to the carbonyl carbon and oxygen, respectively, via a pericyclic transition state.

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor.

Biocatalytic approaches, employing enzymes such as ketoreductases (KREDs), offer an alternative pathway. nih.gov The mechanism involves the binding of the ketone substrate and a cofactor (e.g., NADPH) to the enzyme's active site. The stereochemical outcome is dictated by the specific orientation of the substrate within the chiral environment of the active site, facilitating a highly selective hydride transfer from the cofactor to one face of the carbonyl group. acs.org

Transition State Analysis in Chiral Induction

The origin of enantioselectivity in the synthesis of this compound lies in the energetic differentiation of the two diastereomeric transition states leading to the (S) and (R) enantiomers. A lower activation energy for the transition state leading to the (S)-product results in its preferential formation.

In the context of Noyori-type ruthenium catalysts, the chair-like six-membered transition state model is widely accepted to explain chiral induction. mdpi.comnih.gov In this model, the pyrazinyl group and the methyl group of 2-acetylpyrazine orient themselves in pseudo-equatorial and pseudo-axial positions to minimize steric interactions with the chiral ligand. The specific chirality of the ligand dictates which face of the ketone (Re or Si) is more accessible for hydride transfer, thus determining the stereochemistry of the resulting alcohol. nih.gov

For enzyme-catalyzed reductions, transition state analysis involves understanding the precise positioning of the substrate within the enzyme's active site. The "prelog" and "anti-prelog" rules are often used to predict the stereochemical outcome based on the relative sizes of the substituents on the ketone. The enzyme creates a chiral pocket that preferentially binds the substrate in an orientation that exposes one prochiral face to the hydride source. researchgate.net

Role of Catalytic Species and Ligand-Substrate Interactions

The catalytic species, comprising a metal center and a chiral ligand, is the cornerstone of enantioselective synthesis. The choice of metal (e.g., ruthenium, rhodium, iridium) and, more importantly, the chiral ligand, profoundly influences the reaction's efficiency and selectivity. nih.gov

Chiral ligands, often possessing C2 symmetry, create a well-defined chiral environment around the metal center. In the asymmetric hydrogenation of 2-acetylpyrazine, ligands such as BINAP derivatives or chiral diamines are commonly employed. nih.gov The interaction between the ligand and the substrate in the transition state is crucial for chiral recognition. These interactions can be steric, electronic, or involve hydrogen bonding.

For instance, in the Noyori-type catalysts, the NH group of the diamine ligand can form a hydrogen bond with the carbonyl oxygen of the ketone, further stabilizing the preferred transition state geometry. nih.gov The steric bulk of the ligand's substituents effectively shields one face of the ketone, directing the hydride attack to the other face.

Catalyst SystemChiral LigandTypical Enantiomeric Excess (ee) for Aryl Heteroaryl Ketones (%)Key Ligand-Substrate Interaction
Ru(II)/Diamine-Diphosphine(S,S)-TsDPEN-(R,R)-diphosphine>95N-H···O=C hydrogen bonding and steric repulsion
Ir(III)/P,N,O Ligand(S)-f-Amphol>99C=O···Li-O electrostatic interaction
BiocatalystKetoreductase (KRED)>99Enzyme active site pocket confinement

Computational Chemistry Approaches to Reaction Mechanism Modeling

Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanisms of enantioselective reactions. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly powerful in this regard.

DFT calculations are widely used to model the geometries and energies of reactants, intermediates, transition states, and products involved in the catalytic cycle. researchgate.net By calculating the energy barriers for the competing pathways leading to the (S) and (R) enantiomers, the enantioselectivity of a given catalyst can be predicted and rationalized.

For the asymmetric reduction of 2-acetylpyrazine, DFT studies can be employed to:

Optimize the structures of the diastereomeric transition states.

Calculate the activation energies (ΔG‡) for the formation of both enantiomers.

Analyze the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the catalyst and the substrate that are responsible for stereodifferentiation. researchgate.net

Transition StateCalculated Relative Free Energy (kcal/mol)Predicted Major Enantiomer
TS-(S)0.0(S)
TS-(R)+2.5

Note: The data in this table is illustrative and represents typical energy differences found in DFT studies of enantioselective ketone reductions.

Molecular Dynamics (MD) simulations provide a dynamic picture of the interactions between the catalyst, substrate, and solvent molecules over time. acs.org This approach is particularly useful for studying enzyme-catalyzed reactions and understanding the process of chiral recognition.

In the context of the synthesis of this compound using a ketoreductase, MD simulations can:

Simulate the binding of 2-acetylpyrazine to the enzyme's active site.

Analyze the conformational flexibility of the enzyme-substrate complex.

Identify the key amino acid residues that interact with the substrate and contribute to its specific orientation.

Calculate the binding free energies for the two enantiotopic binding modes, providing a quantitative measure of chiral recognition. acs.org

These simulations can reveal how the enzyme's chiral environment guides the substrate into a conformation that favors the formation of the (S)-enantiomer, thus elucidating the molecular basis of the observed high enantioselectivity.

2s 2 Pyrazin 2 Ylpropan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Pyrazine-Containing Heterocycles

The pyrazine (B50134) core is a key structural motif in numerous biologically active compounds. The incorporation of a chiral side chain, such as the one present in (2S)-2-Pyrazin-2-ylpropan-1-ol, provides a powerful tool for the stereocontrolled synthesis of more complex pyrazine-containing heterocyclic systems.

While direct examples of using this compound for the construction of fused ring systems are not extensively documented in the literature, the inherent reactivity of its functional groups suggests several potential strategies. The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic substitution by a suitably positioned nucleophile on the pyrazine ring or an appended side chain could lead to the formation of fused bicyclic or polycyclic systems.

For instance, functionalization of the pyrazine ring at the position adjacent to the propanol (B110389) side chain with a nucleophilic group (e.g., an amine or a thiol) could enable an intramolecular cyclization, leading to the formation of a five- or six-membered ring fused to the pyrazine core. The stereochemistry of the newly formed ring would be directly influenced by the (S)-configuration of the starting material.

General strategies for the synthesis of fused pyrazine systems often involve the cyclization of appropriately substituted pyrazine precursors. mdpi.com These methods, while not directly employing this compound, provide a conceptual framework for its potential application in this area.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest due to their rigid three-dimensional structures. rsc.org The stereoselective synthesis of spiro compounds is a challenging yet rewarding endeavor in organic chemistry. rsc.orgsemanticscholar.org this compound can serve as a chiral precursor for the synthesis of pyrazine-containing spirocycles.

One potential approach involves the conversion of the alcohol to an aldehyde or ketone, followed by a diastereoselective intramolecular reaction, such as a Prins cyclization, with a tethered alkene. nih.gov Alternatively, the pyrazine ring can be functionalized to participate in cycloaddition reactions that establish the spirocyclic core. For example, the pyrazine moiety could be activated towards a [3+2] or [4+2] cycloaddition with a dipolarophile or a diene, respectively, where the chiral propanol side chain directs the facial selectivity of the reaction.

While specific examples utilizing this compound are scarce, the general principles of stereoselective spirocycle synthesis provide a roadmap for its potential use. nih.govrsc.org

Functionalization and Derivatization Strategies

The synthetic utility of this compound can be further expanded through various functionalization and derivatization strategies. The hydroxyl group can be oxidized to the corresponding aldehyde or ketone, providing access to a different set of chemical transformations. It can also be converted into other functional groups, such as halides or amines, through standard synthetic methodologies.

The pyrazine ring itself is amenable to a range of functionalization reactions. nih.govorganic-chemistry.org Nucleophilic aromatic substitution on activated pyrazines, palladium-catalyzed cross-coupling reactions, and direct C-H functionalization are all viable strategies to introduce new substituents onto the pyrazine core. This allows for the modulation of the steric and electronic properties of the molecule, tailoring it for specific applications in synthesis.

Role in Cascade Reactions and Multicomponent ProcessesPyrazine derivatives are valuable scaffolds in medicinal chemistry and have been synthesized and utilized in multicomponent reactions (MCRs).beilstein-journals.orgresearchgate.netMCRs, such as the Ugi and Petasis reactions, allow for the rapid assembly of complex molecules from simple starting materials.beilstein-journals.orgmdpi.comWhile pyrazine-containing aldehydes or amines are used in these processes, there is no evidence in the searched literature of this compound being employed as a component in cascade or multicomponent reactions.

Due to the absence of specific, verifiable research data for this compound in the scientific literature, it is not possible to generate the requested article with the required level of detail, accuracy, and citation of research findings.

Computational and Theoretical Studies of 2s 2 Pyrazin 2 Ylpropan 1 Ol and Its Derivatives

Molecular Conformation and Stereoelectronic Effects

The three-dimensional structure of (2S)-2-Pyrazin-2-ylpropan-1-ol is crucial for its chemical behavior and interactions with other molecules. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to determine the most stable conformations of this molecule. For analogous chiral aromatic alcohols like 1-phenyl-2-propanol, computational studies have identified that the lowest energy conformations are often stabilized by weak intramolecular interactions, such as O-H•••π interactions between the hydroxyl group and the aromatic ring. researchgate.net In the case of this compound, similar interactions between the hydroxyl proton and the electron-rich pyrazine (B50134) ring are likely to play a significant role in determining its preferred geometry.

The relative orientation of the pyrazine ring, the propanol (B110389) backbone, and the hydroxyl group is defined by several key dihedral angles. By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be generated, revealing the global and local energy minima that correspond to the most stable conformers.

Stereoelectronic effects also play a critical role in the conformation and reactivity of this compound. These effects arise from the interaction of electron orbitals, which can lead to specific geometric arrangements being favored. wikipedia.orgbaranlab.org For instance, hyperconjugation, an interaction between a filled bonding orbital (like a C-H or C-C bond) and an adjacent empty or partially filled anti-bonding orbital, can influence bond lengths, angles, and rotational barriers. In this molecule, interactions between the orbitals of the pyrazine ring and the chiral side chain can be analyzed to understand its electronic properties and reactivity.

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers, with the relative populations determined by a balance of steric and stereoelectronic factors. The table below illustrates a potential set of calculated relative energies for different conformers.

ConformerDihedral Angle (N=C-C-C)Dihedral Angle (C-C-O-H)Relative Energy (kcal/mol)
A 60°180°0.00
B 180°60°1.25
C -60°-60°2.50

This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Properties (NMR, IR, CD)

Computational chemistry provides robust methods for predicting various spectroscopic properties, which can be invaluable for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These calculated values can then be correlated with experimental data to assign signals and confirm the connectivity and stereochemistry of the molecule. For a chiral molecule like this compound, predicted NMR spectra can help to distinguish between different diastereomers if additional chiral centers are introduced.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. computabio.com These calculations can predict the positions and intensities of absorption bands corresponding to specific functional groups, such as the O-H stretch of the alcohol and the various C-H and C=N vibrations of the pyrazine ring. Comparing the predicted spectrum with the experimental one can aid in structural verification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. ethz.ch The prediction of CD spectra through time-dependent DFT (TD-DFT) calculations can provide information about the absolute configuration of a chiral center. nih.govuzh.ch By comparing the calculated CD spectrum of the (S)-enantiomer with the experimental spectrum, the absolute stereochemistry can be confidently assigned.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR (δ, ppm) C2: 72.1, C1': 145.3C2: 71.8, C1': 145.1
IR (ν, cm⁻¹) O-H stretch: 3350O-H stretch: 3345
CD (Δε, M⁻¹cm⁻¹) 220 nm: +2.5222 nm: +2.3

This is a hypothetical data table for illustrative purposes.

Intermolecular Interactions and Self-Assembly Propensities

The pyrazine ring and the hydroxyl group in this compound are capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to its physical properties and its ability to interact with other molecules, including biological targets.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. These interactions can lead to the formation of dimers or larger aggregates in solution and in the solid state. Furthermore, the aromatic pyrazine ring can participate in π-π stacking interactions with other aromatic systems.

The chirality of the molecule can influence its self-assembly behavior, potentially leading to the formation of ordered supramolecular structures. doi.orgrsc.org Computational studies can model these intermolecular interactions to predict the most likely modes of self-assembly. Understanding these propensities is important for applications in materials science and crystal engineering. For instance, the ability to form specific, predictable intermolecular interactions is a key aspect in the design of co-crystals. rsc.org

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.orgresearchgate.net For structural analogues of this compound, QSAR models can be developed to predict their activity for a specific biological target.

A typical QSAR study involves calculating a set of molecular descriptors for a series of pyrazine derivatives with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govresearchgate.net

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested analogues of this compound. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

The following table presents a hypothetical set of descriptors that could be used in a QSAR model for pyrazine derivatives.

DescriptorDefinitionImportance in Model
LogP Partition coefficient (hydrophobicity)High
Dipole Moment Measure of molecular polarityMedium
HOMO Energy Highest Occupied Molecular Orbital energyHigh
Molecular Weight Mass of the moleculeLow

This is a hypothetical data table for illustrative purposes.

Design of Novel Pyrazine-Based Chiral Scaffolds

The pyrazine moiety is a common feature in many biologically active compounds and approved drugs. mdpi.comnih.gov The chiral nature of this compound makes it a valuable starting point for the design of novel chiral scaffolds for various applications, particularly in asymmetric catalysis and medicinal chemistry.

As a chiral ligand, derivatives of this compound could be synthesized to coordinate with metal centers, creating catalysts for enantioselective reactions. nih.govacs.orgchimia.ch The pyrazine nitrogen atoms and the hydroxyl group provide potential coordination sites. Computational modeling can be used to design and evaluate the potential efficacy of such ligands by simulating their interaction with metal catalysts and substrates.

In medicinal chemistry, the pyrazine ring can be further functionalized to create a library of new chiral compounds. The (S)-2-propan-1-ol side chain provides a specific three-dimensional orientation that can be exploited to achieve selective interactions with biological targets. Computational docking studies can be used to predict the binding modes of these novel derivatives with proteins of interest, guiding the design of more potent and selective therapeutic agents. The development of pyrazine-based chiral scaffolds is an active area of research with significant potential for the discovery of new chemical entities with valuable properties.

Advanced Analytical Techniques for Research on 2s 2 Pyrazin 2 Ylpropan 1 Ol

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of (2S)-2-Pyrazin-2-ylpropan-1-ol. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (Molecular Formula: C₇H₁₀N₂O), the exact mass of the neutral molecule is 138.07932 Da. uni.lu In HRMS analysis, the compound is typically ionized to form adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The precise measurement of these ions confirms the molecular weight and, by extension, the molecular formula. For instance, the calculated m/z for the [M+H]⁺ ion is 139.08660. uni.lu Any significant deviation from this value would indicate the presence of impurities or an incorrect structural assignment.

Purity assessment is achieved by screening for the m/z values of potential impurities, such as starting materials, byproducts, or degradation products. The high sensitivity and resolution of HRMS can detect these components even at trace levels.

Table 1: Predicted HRMS Adducts for C₇H₁₀N₂O Data sourced from PubChem CID 65920624. uni.lu

Adduct IonCalculated m/z
[M+H]⁺139.08660
[M+Na]⁺161.06854
[M+K]⁺177.04248
[M-H]⁻137.07204

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to map the connectivity of atoms within the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the three protons on the pyrazine (B50134) ring, the methine (CH) proton, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the hydroxyl (OH) proton of the propanol (B110389) side chain. The chemical shifts of these protons provide information about their electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton, with distinct signals expected for the four unique carbons of the pyrazine ring and the three carbons of the propanol side chain.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the atomic connectivity. nsf.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the CH proton and the protons of the adjacent CH₃ and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the propanol side chain and the pyrazine ring. For example, correlations would be expected between the CH proton of the side chain and the carbons of the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry and conformation of the molecule.

Table 2: Expected 2D NMR Correlations for this compound

TechniqueKey Expected Correlations
COSY- CH proton with CH₃ and CH₂ protons
  • Correlations among pyrazine ring protons
  • HSQC- Each proton with its directly bonded carbon (e.g., CH₃ protons to methyl carbon)
    HMBC- CH₂ protons to the pyrazine ring carbon
  • CH₃ protons to the CH carbon and the pyrazine ring carbon
  • NOESY- Spatial proximity between protons on the pyrazine ring and the propanol side chain

    While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) is used to study this compound in its crystalline form. This technique is sensitive to the local environment of the nuclei and can distinguish between different polymorphs (different crystalline forms of the same compound), which may have different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, providing insights into the molecular conformation and packing within the crystal lattice.

    Infrared and Raman Spectroscopy for Functional Group Analysis

    Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.

    Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the alkyl chain (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and the C-O stretch of the primary alcohol (around 1050 cm⁻¹). researchgate.netresearchgate.net

    Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrazine ring stretching modes are often strong in the Raman spectrum. researchgate.net For instance, pyrazine itself shows characteristic ring stretching modes at approximately 1525 cm⁻¹ and 1025 cm⁻¹ (ring breathing mode). researchgate.netnih.gov Analysis of these bands can confirm the presence and integrity of the pyrazine moiety.

    Table 3: Key Vibrational Modes for this compound

    Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Primary Technique
    Alcohol (O-H)Stretching3200 - 3600 (broad)IR
    Alkyl (C-H)Stretching2850 - 3000IR, Raman
    Pyrazine Ring (C=N, C=C)Stretching1400 - 1600IR, Raman
    Alcohol (C-O)Stretching1000 - 1200IR
    Pyrazine RingRing Breathing~1025Raman

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. researchgate.net While this compound has a hydroxyl group that reduces its volatility, it can be analyzed by GC-MS after chemical derivatization.

    A common derivatization strategy is to convert the polar alcohol group into a less polar, more volatile ether or ester, for example, through silylation to form a trimethylsilyl (B98337) (TMS) ether. This process improves the chromatographic behavior of the compound, allowing for better separation and detection. unibo.it After separation on the GC column, the mass spectrometer fragments the molecules into characteristic patterns, which serve as a molecular fingerprint for identification. However, it is important to note that mass spectra of many positional isomers of alkylpyrazines can be very similar, which can make unambiguous identification challenging without authentic standards or retention indices. researchgate.net

    Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

    For the direct analysis of this compound without derivatization, or for the analysis of its non-volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov In this technique, the compound is first separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and then detected by a mass spectrometer.

    LC-MS is highly suitable for analyzing polar compounds in complex matrices. nih.gov The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. After separation, the eluent is introduced into the mass spectrometer, where ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions for mass analysis. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting a selected parent ion and analyzing its daughter ions. nih.gov

    Emerging Applications and Research Perspectives

    Use in Materials Science as a Chiral Component

    The inherent chirality and functional groups of (2S)-2-Pyrazin-2-ylpropan-1-ol position it as a valuable monomer or modifier for creating sophisticated materials with tailored properties. The presence of the pyrazine (B50134) ring offers sites for coordination with metal ions and participation in π-stacking interactions, while the chiral center can impart chiroptical properties to the final material.

    The development of chiral polymers and frameworks is crucial for applications in asymmetric catalysis, enantioselective separations, and chiral sensing. Pyrazine derivatives are known to act as effective building blocks, or tectons, for constructing supramolecular assemblies and coordination polymers. rsc.org For instance, researchers have successfully synthesized pyrazine derivatives bearing L-alanine groups that self-assemble into helical fibers, demonstrating that chirality can be effectively transferred from a molecular building block to a supramolecular structure. nih.gov

    Given these precedents, this compound is a highly promising candidate for incorporation into such materials. Its hydroxyl group can be used for polymerization, forming polyesters or polyethers, while the pyrazine moiety can coordinate with metal centers to form chiral Metal-Organic Frameworks (MOFs). rsc.org The defined stereochemistry of the molecule would direct the formation of a specific helical or non-centrosymmetric crystal structure, which is essential for applications in nonlinear optics and enantioselective catalysis.

    Table 1: Potential Roles of this compound in Chiral Frameworks
    Framework TypeRole of this compoundPotential ApplicationRelevant Research Context
    Chiral PolymersMonomer (via -OH group)Stationary phase for chiral chromatographyUse of chiral monomers to create polymers for enantioseparation.
    Coordination PolymersLigand (via pyrazine nitrogens)Asymmetric catalysisPyrazine derivatives used as ligands in coordination-driven self-assembly. rsc.org
    Chiral Metal-Organic Frameworks (MOFs)Chiral Strut/LigandEnantioselective sensing and adsorptionSynthesis of luminescent MOFs from pyrazine-based ligands. rsc.org

    Optically active materials can interact with and manipulate polarized light, a property that is fundamental to advanced optical devices and sensors. The incorporation of chiral molecules into polymers is a proven strategy for creating materials with significant optical activity. Studies on chiral vinyl[2.2]paracyclophane, for example, have shown that even a small fraction of a chiral monomer can induce significant chiral properties in a copolymer, resulting in materials capable of circularly polarized luminescence (CPL). mdpi.com

    Following this principle, this compound could be integrated as a chiral component into larger systems to create optically active functional materials. By copolymerizing it with emissive, achiral monomers, the inherent chirality of the pyrazinyl alcohol could induce CPL in the final polymer. Such materials are sought after for applications in 3D displays, optical data storage, and bio-imaging. The pyrazine ring itself may also contribute to the electronic properties of the material, potentially acting as an electron-accepting moiety to tune the polymer's photophysical characteristics.

    Innovations in Green Chemistry Syntheses

    Traditional synthetic methods for preparing pyrazine derivatives often involve harsh reaction conditions, poor yields, and the use of hazardous reagents. tandfonline.com Green chemistry principles aim to overcome these limitations by developing more efficient, safer, and environmentally benign synthetic routes.

    Solvent-free reactions represent a key goal in green chemistry, as they reduce waste and eliminate the environmental impact associated with volatile organic compounds. Research has demonstrated the feasibility of solvent-free condensation reactions for synthesizing terpene-fused pyrazine derivatives by heating terpene-monooximes with an excess of amines. researchgate.net This approach highlights the potential for thermal condensation methods in the synthesis of complex pyrazines without a solvent medium.

    For the synthesis of this compound, a potential green route could involve the biocatalytic reduction of a corresponding ketone precursor. Asymmetric reduction of prochiral ketones using whole-cell biocatalysts like Lactobacillus kefir is an effective method for producing chiral alcohols. tum.de Performing such biotransformations in high-substrate-concentration, aqueous systems or even with microdispersions of the pure substrate can minimize or eliminate the need for organic co-solvents, aligning with the principles of solvent-free synthesis. tum.de

    Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. galchimia.com This technology is particularly well-suited for the synthesis of heterocyclic compounds. For example, a continuous-flow system was developed for the enzymatic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, achieving high yields in residence times as short as 20 minutes in a green solvent. nih.govrsc.org Similarly, multi-step syntheses of pyrazoles have been efficiently performed in flow reactors, demonstrating a significant reduction in reaction time compared to batch methods. galchimia.commdpi.com

    A future green synthesis of this compound could be envisioned as a multi-step flow process. This could involve the initial formation of a pyrazine precursor followed by an enzyme-catalyzed asymmetric reduction in a packed-bed bioreactor, all integrated into a single continuous line. This approach would not only be more efficient but also safer, particularly if any of the reaction steps are highly exothermic or involve hazardous intermediates.

    Table 2: Comparison of Synthetic Approaches for Pyrazine Derivatives
    ApproachKey AdvantagesRelevance to this compoundReference Example
    Traditional Batch SynthesisWell-established proceduresOften requires harsh conditions, leading to racemization or low yields.Classical condensation of diamines with diols. tandfonline.com
    Solvent-Free ReactionReduces waste, simplifies workup, enhances safetyPotential for thermal condensation or high-concentration biocatalysis.Synthesis of terpene-fused pyrazines. researchgate.net
    Flow ChemistryScalable, safe, efficient, precise controlEnables rapid optimization and safe handling of reactive intermediates.Continuous-flow synthesis of pyrazinamides. rsc.org

    Advanced Reaction Engineering for Scalable Synthesis

    The transition from laboratory-scale synthesis to industrial production requires robust and efficient processes. For chiral alcohols like this compound, advanced reaction engineering is key to overcoming common challenges in scalability, particularly for biocatalytic processes. tum.de

    One major issue in the synthesis of chiral alcohols is the often-low aqueous solubility of the ketone substrates, which can lead to low conversion rates. tum.de A reaction engineering solution is the use of two-phase liquid systems or, more innovatively, the direct use of the substrate as a microdispersed organic phase. This solvent-free approach was successfully used with Lactobacillus kefir to produce chiral alcohols at high concentrations, avoiding the catalyst deactivation often caused by organic solvents. tum.de

    Furthermore, combining biocatalysis with continuous-flow systems offers a powerful platform for scalable synthesis. nih.gov Immobilized enzymes can be used in packed-bed reactors, allowing for continuous operation over long periods with easy separation of the product from the catalyst. Such a system designed for the asymmetric reduction of a suitable 2-pyrazinylpropan-1-one precursor could enable the efficient and scalable production of this compound. This integration of biocatalysis and chemical engineering provides a clear pathway toward the commercial viability of this and other valuable chiral building blocks. nih.gov

    Bio-Inspired Synthesis and Mimetic Studies

    Bio-inspired synthesis aims to mimic nature's efficient and selective methods for constructing complex molecules. In the context of pyrazine derivatives, a notable biomimetic approach involves the dimerization of α-amino aldehydes, which are derived from amino acids. researchgate.net This strategy is inspired by the proposed biosynthetic pathways of various 2,5-disubstituted pyrazine natural products. researchgate.net

    The synthesis of pyrazine alkaloids, for instance, has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov This method provides a short and efficient route to these natural products. researchgate.net The key α-amino aldehyde intermediates can be generated in situ from readily available amino acids. researchgate.netnih.gov This approach highlights a plausible and efficient biosynthetic route to 2,5-disubstituted pyrazines in nature. researchgate.net

    While specific mimetic studies on this compound are not extensively documented, the broader class of pyrazines plays crucial roles in biological systems. nih.gov They are often found as flavor and aroma components in various foods and are also involved in chemical signaling in insects. nih.gov Understanding the formation mechanisms and biological roles of natural pyrazines can inspire the design of synthetic analogues like this compound for applications in food chemistry, agriculture, and potentially as signaling molecules in engineered biological systems.

    The following table summarizes key aspects of bio-inspired pyrazine synthesis:

    Precursor ClassKey Reaction StepResulting Pyrazine TypeReference
    α-Amino AldehydesDimerization and Oxidation2,5-Disubstituted Pyrazines researchgate.net
    Amino AcidsIn situ generation of α-amino aldehydesPyrazine Alkaloids nih.gov

    Future Research Trajectories for Chiral Pyrazine Derivatives

    The field of chiral pyrazine derivatives is poised for significant advancements, driven by the demand for enantiomerically pure compounds in various sectors, including pharmaceuticals and materials science. chiralpedia.com Future research is likely to focus on several key areas:

    Development of Novel Asymmetric Synthetic Methods: The enantioselective synthesis of chiral pyrazine alcohols remains a challenge. Future work will likely focus on the development of new catalytic systems, including organocatalysts and metal-based catalysts, to achieve high enantioselectivity and yield. rwth-aachen.denih.gov Chemoenzymatic approaches, combining the selectivity of enzymes with the versatility of chemical synthesis, also hold great promise for the synthesis of compounds like this compound. nih.gov

    Exploration of New Applications: As more efficient synthetic routes to chiral pyrazine derivatives become available, their applications are expected to expand. Research into their potential as chiral ligands in asymmetric catalysis, building blocks for novel pharmaceuticals, and components of advanced materials is anticipated. researchgate.netnih.gov The unique electronic properties of the pyrazine ring also make these compounds interesting candidates for applications in electronics and photonics. mdpi.com

    Integration with Sustainable Chemistry Principles: Future synthetic strategies will increasingly emphasize green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents. nih.gov Bio-inspired synthesis, as discussed previously, aligns well with these principles.

    The following table outlines potential future research directions for chiral pyrazine derivatives:

    Research AreaKey ObjectivesPotential Impact
    Asymmetric CatalysisDevelop highly selective and efficient catalysts for the synthesis of enantiopure pyrazine derivatives.Access to a wider range of chiral building blocks for drug discovery and materials science.
    Medicinal ChemistryInvestigate the biological activities of novel chiral pyrazine compounds.Discovery of new therapeutic agents with improved efficacy and reduced side effects. nih.gov
    Materials ScienceIncorporate chiral pyrazine units into polymers and other materials to create novel functionalities.Development of advanced materials with unique optical, electronic, or recognition properties.
    Green ChemistryDesign and implement sustainable synthetic routes to chiral pyrazines.Reduced environmental impact of chemical manufacturing processes.

    Q & A

    Basic Research Questions

    Q. What are the key steps for synthesizing (2S)-2-Pyrazin-2-ylpropan-1-ol, and how can reaction conditions be optimized?

    • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, pyrazine derivatives can react with propanol precursors under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or via sodium borohydride reduction of intermediate ketones . Optimization includes adjusting temperature (30–60°C), pH (neutral to mildly basic), and solvent polarity (e.g., ethanol or THF) to enhance yield. Monitoring via TLC or GC (>98% purity threshold) ensures reaction completion .

    Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

    • Methodological Answer :

    • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with standards validate the (2S) configuration .
    • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) confirm proton environments and carbon frameworks. Key signals include pyrazine aromatic protons (δ 8.3–8.6 ppm) and the chiral center’s methine proton (δ 3.5–4.0 ppm) .
    • Polarimetry : Measure optical rotation ([α]D_D) against a known (2S)-enantiomer reference to assess purity .

    Q. What safety protocols are critical when handling this compound in the lab?

    • Methodological Answer :

    • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .
    • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks.
    • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

    Advanced Research Questions

    Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

    • Methodological Answer :

    • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 1–4 weeks. Analyze degradation products via LC-MS to identify pH-sensitive functional groups (e.g., hydroxyl or pyrazine rings) .
    • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions (25°C). Adjust formulation buffers (e.g., citrate for acidic stability) based on results .

    Q. What strategies improve enantiomeric excess (ee) in asymmetric synthesis of this compound?

    • Methodological Answer :

    • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Noyori hydrogenation with Ru-BINAP complexes to enhance ee (>95%) .
    • Crystallization : Use solvent-mediated chiral resolution (e.g., ethanol/water mixtures) to isolate the (2S)-enantiomer. Monitor ee via chiral HPLC after each recrystallization step .

    Q. How does the compound interact with biological targets, and how can conflicting pharmacological data be reconciled?

    • Methodological Answer :

    • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to pyrazine-sensitive receptors (e.g., GABAₐ or kinase domains). Validate with mutagenesis assays .
    • Dose-Response Curves : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., cell line viability, ATP levels). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.